molecular formula C18H25N3O2S B6450651 tert-butyl 4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate CAS No. 2335462-67-2

tert-butyl 4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate

Cat. No.: B6450651
CAS No.: 2335462-67-2
M. Wt: 347.5 g/mol
InChI Key: PPXPMXCBPLFJFQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Substitution on Piperazine: The piperazine ring is then functionalized with a tert-butyl group using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Coupling Reaction: The benzothiazole derivative is coupled with the functionalized piperazine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) are typical reagents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones of the benzothiazole ring.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(4,6-dimethyl-1,3-benzothiazol-2-yl)morpholine-1-carboxylate

Uniqueness

Tert-butyl 4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate is unique due to the specific substitution pattern on the benzothiazole ring and the presence of the piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl 4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-12-10-13(2)15-14(11-12)24-16(19-15)20-6-8-21(9-7-20)17(22)23-18(3,4)5/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXPMXCBPLFJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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